molecular formula C14H16N2 B079542 1-(1-Naphthyl)piperazine CAS No. 57536-86-4

1-(1-Naphthyl)piperazine

Cat. No.: B079542
CAS No.: 57536-86-4
M. Wt: 212.29 g/mol
InChI Key: VNICFCQJUVFULD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthylpiperazine can be synthesized through a reaction between 1-chloronaphthalene and piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for 1-naphthylpiperazine involve similar synthetic routes but are scaled up to accommodate larger quantities. The process includes rigorous purification steps to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-Naphthylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthylpiperazine is unique due to its specific receptor profile, which includes partial agonism and antagonism at multiple serotonin receptor subtypes. This distinct interaction pattern makes it a valuable compound for studying the serotonergic system and developing new therapeutic agents .

Properties

IUPAC Name

1-naphthalen-1-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-7,15H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNICFCQJUVFULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973071
Record name 1-(Naphthalen-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57536-86-4
Record name 1-(1-Naphthyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57536-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Naphthyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057536864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Naphthalen-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-Naphthalenyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ7MR37A24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

83.2 g (966 mM) of piperazine, 38.0 g (339 mM) of potassium tert-butoxide and 50.0 g (241 mM) of 1-bromonaphthalene were added to a mixture of 5.4 g (24.2 mM) of palladium acetate and 14.7 g (48.3 mM) of tri-o-tolylphosphine in 500 ml of xylene, and the mixture was refluxed with efficient stirring under a nitrogen atmosphere for 10 h. The mixture was then diluted with methylene chloride, the insoluble residues were filtered off and the filtrate was concentrated. The crude product was purified by column chromatography (silica gel, mobile phase THF/methanol/ammonia 85/13/2). 21.5 g (42%) of product were isolated with melting point 84-86° C.
Quantity
83.2 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

Synthesis routes and methods II

Procedure details

83.2 g (966 mmol) of piperazine, 38.0 g (339 mmol) of potassium tert-butoxide and 50.0 g (241 mmol) of 1-bromonaphthalene were added to a mixture of 5,4 g (24.2 mmol) of palladium acetate and 14.7 g (48.3 mmol) of tri-o-tolylphosphipe in 500 ml of xylene, and the reaction mixture was heated at reflux for 10 h, while stirring thoroughly and under a nitrogen atmosphere. After that, the mixture was diluted with methylene chloride, the insoluble residues were filtered off and the filtrate was evaporated. The crude product was purified by column chromatography (silica gel, eluent THF/methanol/ammonia 85/13/2). 21.5 g (42%) of product having a m.p. of 84-86° C. were isolated.
Quantity
83.2 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
24.2 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural features of 1-(1-Naphthyl)piperazine are essential for its interaction with serotonin receptors?

A4: The naphthyl ring and the piperazine moiety are crucial for binding to serotonin receptors []. Modifications to these structures, such as substitutions on the naphthyl ring or alterations to the piperazine nitrogen, can significantly influence its affinity and selectivity for different serotonin receptor subtypes [, , ].

Q2: How does the activity profile of this compound compare to other arylpiperazine derivatives?

A5: Compared to other arylpiperazines like TFMPP (1-(3-trifluoromethylphenyl)piperazine) and mCPP (1-(3-chlorophenyl)piperazine), this compound often exhibits different affinities and intrinsic activities at various 5-HT receptor subtypes [, , ]. These differences highlight the importance of subtle structural variations in modulating the pharmacological profile of arylpiperazine derivatives.

Q3: Can this compound serve as a template for developing more selective serotonin receptor ligands?

A6: Yes, this compound has been investigated as a potential template for designing novel ligands with improved selectivity for specific serotonin receptor subtypes, such as the 5-HT6 receptor []. By introducing specific modifications to the parent structure, researchers aim to enhance binding affinity and selectivity for desired therapeutic targets.

Q4: What in vitro models have been used to study the effects of this compound?

A7: Isolated tissue preparations, such as rat stomach fundus, guinea pig trachea, and various blood vessels, have been extensively used to investigate the effects of this compound on smooth muscle contraction [, , , , ]. Additionally, cell-based assays measuring phosphoinositide hydrolysis have been employed to assess its interaction with 5-HT2 and 5-HT1C receptors [, ].

Q5: What animal models have been employed to investigate the pharmacological effects of this compound?

A8: Rodent models, particularly rats, have been widely used to study the effects of this compound on various physiological functions, including blood pressure regulation, anxiety-related behaviors, and stress responses [, , , ]. Additionally, invertebrate models like fingernail clams and zebra mussels have provided insights into the evolutionary conservation of serotonin receptor subtypes and their roles in reproductive processes [, ].

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